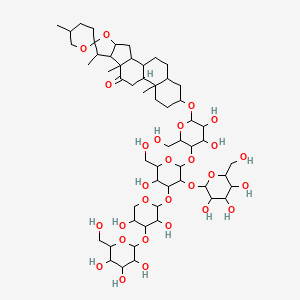
Diuranthoside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diuranthoside B is a steroidal saponin compound isolated from the roots of Diuranthera inarticulata. It is known for its complex structure, which includes multiple sugar moieties attached to a steroidal backbone. The molecular formula of this compound is C56H90O28, and it has a molecular weight of 1210 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diuranthoside B involves the extraction of the compound from the roots of Diuranthera inarticulata. The extraction process typically uses methanol as a solvent, followed by silica gel column chromatography to isolate the compound . The reaction conditions for the extraction include maintaining a controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction techniques such as supercritical CO2 extraction and ultrasonic extraction. These methods are efficient in isolating the compound from plant material while preserving its structural integrity .
Análisis De Reacciones Químicas
Types of Reactions: Diuranthoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated products.
Aplicaciones Científicas De Investigación
Diuranthoside B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other complex molecules. In biology, this compound is investigated for its antimicrobial and antifungal properties . In medicine, it shows potential as a therapeutic agent due to its cytotoxic effects on cancer cells . In industry, this compound is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Diuranthoside B involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to cellular receptors and enzymes, leading to the inhibition of cell growth and proliferation. The compound’s cytotoxic effects on cancer cells are attributed to its ability to induce apoptosis and disrupt cellular signaling pathways .
Comparación Con Compuestos Similares
Diuranthoside B is unique compared to other similar compounds due to its specific sugar moieties and steroidal backbone. Similar compounds include Diuranthoside A, Diuranthoside F, and Diuranthoside G, which are also isolated from Diuranthera inarticulata . These compounds share similar structural features but differ in their sugar moieties and biological activities.
Conclusion
This compound is a fascinating compound with a complex structure and diverse applications in scientific research. Its unique properties make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
132998-87-9 |
|---|---|
Fórmula molecular |
C56H90O28 |
Peso molecular |
1211.3 g/mol |
Nombre IUPAC |
16-[5-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C56H90O28/c1-20-7-10-56(74-18-20)21(2)34-28(84-56)12-26-24-6-5-22-11-23(8-9-54(22,3)25(24)13-33(62)55(26,34)4)75-50-43(71)40(68)46(32(17-60)79-50)81-53-48(83-52-42(70)39(67)36(64)30(15-58)77-52)47(37(65)31(16-59)78-53)82-49-44(72)45(27(61)19-73-49)80-51-41(69)38(66)35(63)29(14-57)76-51/h20-32,34-53,57-61,63-72H,5-19H2,1-4H3 |
Clave InChI |
SAMJPYPAOFPHIX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


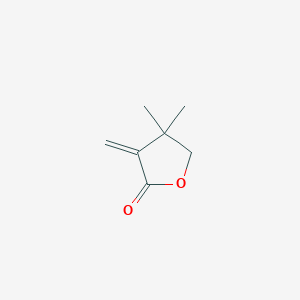
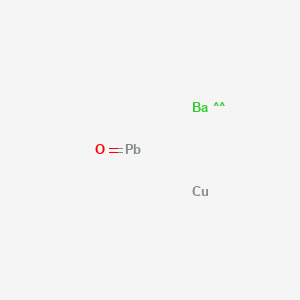
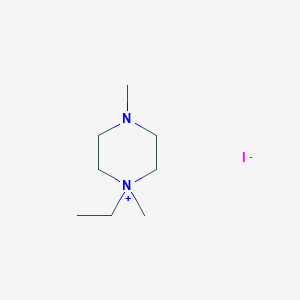
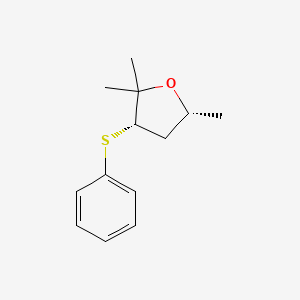
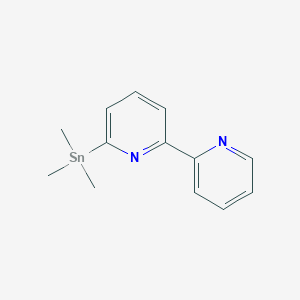
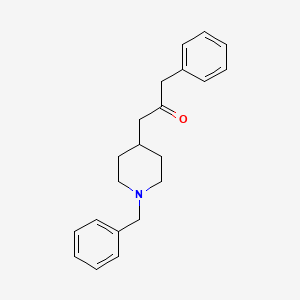
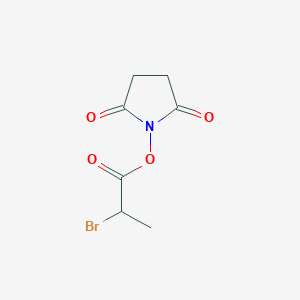
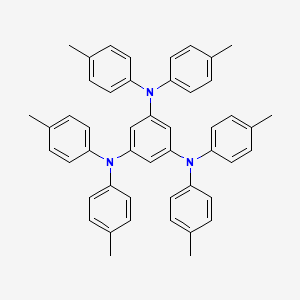
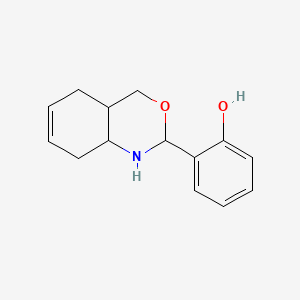
![3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14274224.png)


![Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-](/img/structure/B14274232.png)
![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
